molecular formula C20H25ClN2OS B1669040 Cinanserin hydrochloride CAS No. 54-84-2

Cinanserin hydrochloride

Cat. No.: B1669040
CAS No.: 54-84-2
M. Wt: 376.9 g/mol
InChI Key: LXGJPDKYMJJWRB-IERUDJENSA-N
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Mechanism of Action

Target of Action

Cinanserin hydrochloride primarily targets the 5-HT2 receptor , a subtype of the serotonin receptor . It exhibits a high affinity for the 5-HT2 receptor, with a Ki value of 41 nM . The compound’s binding affinity for the 5-HT2 receptor is significantly higher than for the 5-HT1 receptor . In addition to its action on serotonin receptors, this compound also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) .

Mode of Action

This compound acts as an antagonist at the 5-HT2 receptor . By binding to this receptor, it prevents serotonin from exerting its typical effects, thereby modulating serotonergic signaling . As an inhibitor of the SARS-CoV 3CLpro, this compound likely binds to the enzyme and prevents it from performing its role in the viral life cycle .

Biochemical Pathways

Given its targets, it likely impacts pathways involvingserotonergic signaling and the replication of SARS-CoV .

Pharmacokinetics

For instance, Mianserin, a compound with similar structure and effects, has a bioavailability of 20-30%, is 95% protein-bound, and is metabolized in the liver via the CYP2D6 enzyme . Its elimination half-life is 21-61 hours, and it is excreted 4-7% in the urine and 14-28% in feces .

Result of Action

The antagonistic action of this compound on the 5-HT2 receptor can lead to changes in serotonergic signaling, which may have various effects depending on the specific physiological context . Its inhibition of SARS-CoV 3CLpro can significantly reduce viral replication in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinanserin hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of the phenylacrylamide core.

    Functional group modifications: The core structure is then modified by introducing a dimethylamino group and a thioether linkage.

    Hydrochloride formation: The final step involves the conversion of cinanserin to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinanserin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Cinanserin hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties.

    Ritanserin: A compound with similar receptor binding profiles but different therapeutic applications.

    Sarpogrelate: A serotonin receptor antagonist used primarily for its antiplatelet effects.

Uniqueness: Cinanserin hydrochloride is unique due to its dual role as a serotonin receptor antagonist and an inhibitor of the 3C-like protease of coronaviruses. This combination of properties makes it particularly valuable in both neurological and antiviral research .

Properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGJPDKYMJJWRB-IERUDJENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1166-34-3 (Parent)
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID901018928
Record name Cinanserin hydrochloride [USAN]
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Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-84-2, 1166-34-3
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinanserin hydrochloride
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Record name Cinanserin hydrochloride [USAN]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
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Record name 54-84-2
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Record name CINANSERIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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